Ammonium cobalt phosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

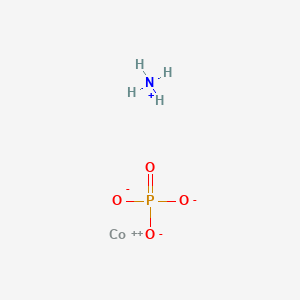

Ammonium cobalt phosphate is an inorganic compound with the chemical formula ( \text{NH}_4\text{CoPO}_4 ). It is a member of the cobalt phosphate family, which is known for its diverse applications in various fields such as catalysis, energy storage, and materials science. The compound is characterized by its unique crystalline structure and the presence of cobalt in its oxidation state, which imparts distinct chemical and physical properties.

准备方法

Synthetic Routes and Reaction Conditions: Ammonium cobalt phosphate can be synthesized through various methods, including hydrothermal synthesis and chemical precipitation. One common method involves the reaction of cobalt nitrate with ammonium dihydrogen phosphate in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired crystalline phase.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrothermal synthesis. This method allows for the precise control of reaction parameters, leading to high-purity products. The process typically involves the use of autoclaves to maintain high pressure and temperature, facilitating the formation of the crystalline structure.

化学反应分析

Types of Reactions: Ammonium cobalt phosphate undergoes various chemical reactions, including:

Oxidation: The cobalt ions in the compound can be oxidized, leading to changes in the oxidation state and the formation of different cobalt oxides.

Reduction: The compound can also undergo reduction reactions, where the cobalt ions are reduced to lower oxidation states.

Substitution: Ammonium ions in the compound can be substituted with other cations, leading to the formation of different cobalt phosphate derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Various metal salts can be used to introduce different cations into the structure.

Major Products Formed:

Oxidation: Cobalt oxides such as cobalt(III) oxide.

Reduction: Lower oxidation state cobalt compounds.

Substitution: Different metal phosphates depending on the substituting cation.

科学研究应用

Electrocatalysis

Ammonium cobalt phosphate has emerged as a promising electrocatalyst for several electrochemical reactions, particularly the oxygen evolution reaction (OER) and nitrogen reduction reaction (NRR).

Oxygen Evolution Reaction

Recent studies highlight the effectiveness of this compound nanosheets as electrocatalysts for alkaline saline water oxidation. The nanosheet structure enhances the active surface area, leading to improved catalytic performance.

- Performance Metrics :

- Current densities of 10 mA cm⁻² and 100 mA cm⁻² achieved at overpotentials of 252 mV and 268 mV, respectively.

- Remarkable stability during operation at room temperature.

This performance positions this compound as a cost-effective alternative to noble metals in water electrolysis technology aimed at clean hydrogen production .

Nitrogen Reduction Reaction

This compound has also been utilized in electrochemical nitrogen reduction processes. Hollow cobalt phosphate microspheres derived from this compound serve as efficient electrocatalysts, achieving high ammonia yield rates with significant faradaic efficiency under alkaline conditions.

- Key Findings :

- Ammonia yield rate: 16.48 μg h⁻¹ mg cat.⁻¹.

- Faradaic efficiency: 4.46% at -0.2 V vs. reversible hydrogen electrode.

These findings suggest that this compound can play a crucial role in sustainable ammonia production through electrochemical methods .

Energy Storage

The unique structural characteristics of this compound make it suitable for applications in supercapacitors, which are vital for energy storage systems.

Supercapacitor Applications

Research has demonstrated that two-dimensional lamellar structures of this compound significantly enhance energy storage capabilities.

- Performance Metrics :

- Specific capacitance: Up to 585.83 F·g⁻¹ at a current density of 0.6 A·g⁻¹.

- Retention of specific capacitance: Maintained at 87.13% after 4000 charge-discharge cycles at a current density of 10 A·g⁻¹.

These results indicate that this compound materials can be effectively utilized in high-performance supercapacitors, contributing to advancements in energy storage technologies .

Waste Management and Recycling

This compound is also relevant in the context of industrial waste management, particularly in recycling processes for cobalt-containing waste solutions.

Cobalt Recovery from Industrial Waste

A patented method utilizes spent solutions from galvanic and chemical coatings to synthesize ammonium cobalt phosphates, thereby recovering valuable cobalt while minimizing environmental impact.

- Process Overview :

- Spent solutions containing cobalt (II) are treated with non-toxic reagents to precipitate ammonium cobalt phosphates.

- This method not only recycles cobalt but also produces high-value chemical compounds suitable for industrial and agricultural applications.

This approach underscores the potential for this compound in sustainable practices within the chemical industry .

作用机制

The mechanism by which ammonium cobalt phosphate exerts its effects is primarily related to its ability to undergo redox reactions. The cobalt ions in the compound can easily switch between different oxidation states, facilitating electron transfer processes. This property makes it an effective catalyst in various chemical reactions. Additionally, the unique crystalline structure of the compound provides a large surface area and active sites for catalytic activity.

相似化合物的比较

Ammonium cobalt phosphate can be compared with other similar compounds, such as:

Cobalt phosphate: Similar in structure but lacks the ammonium ion, leading to different chemical properties.

Nickel phosphate: Similar in structure but contains nickel instead of cobalt, resulting in different electrochemical properties.

Iron phosphate: Contains iron instead of cobalt, leading to different magnetic and catalytic properties.

Uniqueness: this compound is unique due to the presence of both ammonium and cobalt ions, which impart distinct chemical and physical properties. Its ability to undergo various redox reactions and its excellent electrochemical performance make it a valuable compound in both research and industrial applications.

生物活性

Ammonium cobalt phosphate (NH₄CoPO₄) is a compound that has garnered interest in various fields, particularly due to its biological activity and potential applications in medicine and environmental science. This article explores the biological activity of this compound, including its physiological effects, potential therapeutic uses, and relevant research findings.

This compound is an inorganic compound characterized by its blue crystalline structure. It is classified under cobalt phosphate salts, with the following chemical properties:

- Molecular Formula : NH₄CoPO₄

- CAS Number : 14590-13-7

- Appearance : Blue powder

- Solubility : Sparingly soluble in water

Toxicological Studies

Research indicates that this compound exhibits both beneficial and harmful biological effects. A tier II human health assessment evaluated cobalt salts, including this compound, revealing several key findings:

- Acute Toxicity : The compound has been shown to cause sub-lethal effects such as ataxia, tremor, and dyspnea at concentrations as low as 1.07 mg/L. The calculated LC50 (lethal concentration for 50% of the population) was determined to be approximately 0.06 mg/L, indicating significant toxicity at elevated levels .

- Skin Irritation : In vitro studies have demonstrated that this compound does not cause skin irritation or corrosivity in human-derived epidermal keratinocytes, suggesting a relatively low risk for dermal exposure .

Therapeutic Applications

Despite its toxicity at high concentrations, cobalt compounds have been explored for their therapeutic potential:

- Anemia Treatment : Cobalt salts have historically been used to treat anemia due to their ability to stimulate erythropoiesis (the production of red blood cells). Cobalt therapy has been shown to increase hemoglobin levels in patients through mechanisms that are still being researched .

- Potential for Cancer Treatment : Some studies suggest that cobalt compounds may induce apoptosis (programmed cell death) in cancer cells. This effect could be attributed to oxidative stress mechanisms triggered by cobalt ions .

Environmental Impact

This compound also plays a role in environmental biology:

- Microbial Interactions : Research has demonstrated the use of cobalt-based microelectrodes for monitoring phosphate levels in microbial flocs. These microelectrodes exhibit excellent selectivity for orthophosphate ions and can provide valuable data for understanding microbial processes in wastewater treatment .

Case Study 1: Erythropoiesis Stimulation

A clinical study investigated the effects of cobalt chloride on patients with chronic kidney disease. Patients received daily doses ranging from 0.65 to 4.0 mg/kg/day over several weeks. The results indicated a significant increase in erythrocyte counts and hemoglobin levels, reducing the need for blood transfusions .

Case Study 2: Environmental Monitoring

In a study focused on wastewater treatment, cobalt-based microelectrodes were employed to monitor phosphate levels within microbial flocs under anaerobic conditions. The findings revealed distinct phosphate profiles that correlated with microbial activity, underscoring the importance of these electrodes in environmental monitoring .

Research Findings Summary Table

属性

CAS 编号 |

14590-13-7 |

|---|---|

分子式 |

CoH6NO4P |

分子量 |

173.96 g/mol |

IUPAC 名称 |

azane;cobalt;phosphoric acid |

InChI |

InChI=1S/Co.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4) |

InChI 键 |

ASYZRLCMYUFCHK-UHFFFAOYSA-N |

SMILES |

[NH4+].[O-]P(=O)([O-])[O-].[Co+2] |

规范 SMILES |

N.OP(=O)(O)O.[Co] |

Key on ui other cas no. |

36835-61-7 14590-13-7 |

Pictograms |

Irritant |

相关CAS编号 |

36835-61-7 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。